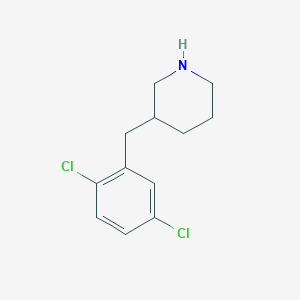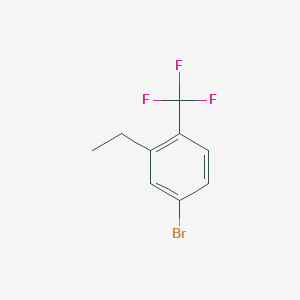
4-Bromo-2-ethyl-1-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-ethyl-1-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-1-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the bromination of 2-ethyl-1-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethyl-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the trifluoromethyl group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of phenols, amines, or thiols.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated or reduced trifluoromethyl derivatives.
Scientific Research Applications
4-Bromo-2-ethyl-1-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure and reactivity.
Materials Science: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethyl-1-(trifluoromethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents and catalysts. The bromine atom can participate in electrophilic aromatic substitution reactions, while the trifluoromethyl group can influence the reactivity and stability of the compound through its electron-withdrawing effects . The ethyl group can undergo oxidation or reduction, further modifying the compound’s properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-ethyl-2-(trifluoromethyl)benzene: Similar structure but different substitution pattern.
4-Bromo-1-chloro-2-(trifluoromethyl)benzene: Contains a chlorine atom instead of an ethyl group.
4-Bromo-2-fluoro-1-(trifluoromethyl)benzene: Contains a fluorine atom instead of an ethyl group.
Uniqueness
4-Bromo-2-ethyl-1-(trifluoromethyl)benzene is unique due to the combination of its bromine, ethyl, and trifluoromethyl substituents, which impart distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances the compound’s stability and electron-withdrawing capability, making it valuable in various chemical applications .
Properties
Molecular Formula |
C9H8BrF3 |
|---|---|
Molecular Weight |
253.06 g/mol |
IUPAC Name |
4-bromo-2-ethyl-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8BrF3/c1-2-6-5-7(10)3-4-8(6)9(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
DIFQQGBMGZKKCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


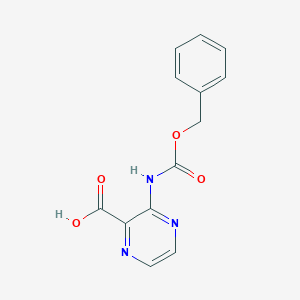
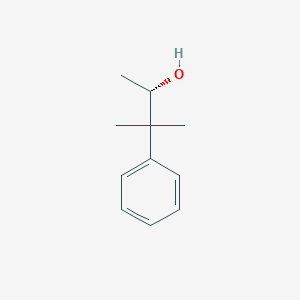
![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)

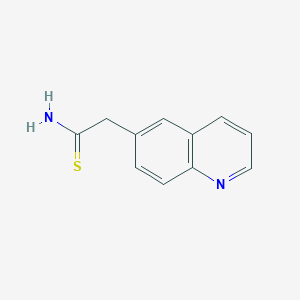
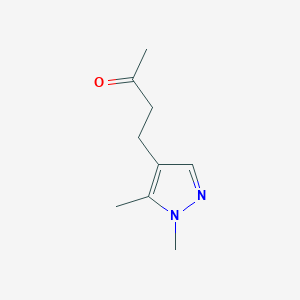


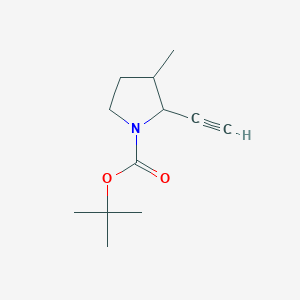

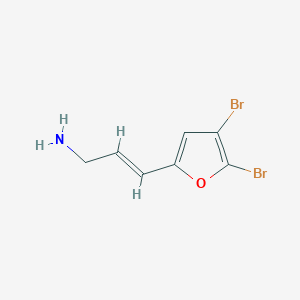
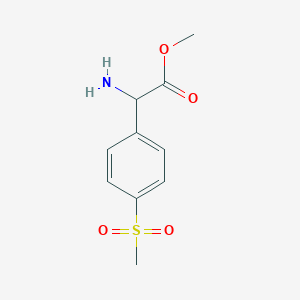
![2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13610502.png)
